4-ethyl-3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent alkylation and etherification steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving molecular docking and simulation to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins such as ATF4 and NF-kB, which are involved in inflammatory and stress response pathways.
Pathways Involved: It inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to decreased apoptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound shares a similar aromatic structure but differs in its triazole ring, which imparts different chemical properties.
Triazole-Pyrimidine Hybrids: These compounds have similar applications in medicinal chemistry but differ in their core structure and specific functional groups.
Uniqueness
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C27H28N2O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-ethyl-3,5-bis(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H28N2O2/c1-5-25-26(20-10-14-23(30-3)15-11-20)28-29(18-22-9-7-6-8-19(22)2)27(25)21-12-16-24(31-4)17-13-21/h6-17H,5,18H2,1-4H3 |
InChI Key |
FPKIBYUTZVPSBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=CC=CC=C3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.